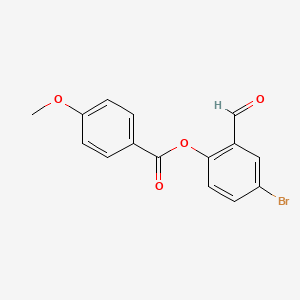

4-Bromo-2-formylphenyl 4-methoxybenzoate

Description

4-Bromo-2-formylphenyl 4-methoxybenzoate is an aromatic ester compound featuring a bromo (Br) substituent at the 4-position and a formyl (CHO) group at the 2-position on the phenyl ring, esterified with 4-methoxybenzoic acid.

The presence of the electron-withdrawing bromo and formyl groups likely influences the compound’s electronic properties, solubility, and thermal stability.

Properties

IUPAC Name |

(4-bromo-2-formylphenyl) 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO4/c1-19-13-5-2-10(3-6-13)15(18)20-14-7-4-12(16)8-11(14)9-17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMZDKSZOZTTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-formylphenyl 4-methoxybenzoate typically involves the esterification of 4-bromo-2-formylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-formylphenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of 4-bromo-2-hydroxyphenyl 4-methoxybenzoate.

Oxidation: Formation of 4-bromo-2-carboxyphenyl 4-methoxybenzoate.

Scientific Research Applications

4-Bromo-2-formylphenyl 4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-formylphenyl 4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Bromo vs. Methoxy/Ethoxy : Bromo substituents enhance molecular weight and may increase thermal stability compared to methoxy/ethoxy groups .

- Formyl vs. Hydrazone : The formyl group (CHO) offers reactivity toward nucleophiles (e.g., in Schiff base formation), while hydrazone derivatives (e.g., ) are tailored for coordination chemistry or biological activity.

- Chlorobenzoate vs.

Physicochemical Properties

Infrared Spectroscopy

- 4-Methoxybenzoate Coordination : In metal complexes (e.g., La, Mn, Ni), the carboxylate group (COO⁻) of 4-methoxybenzoate exhibits νasym and νsym vibrations at ~1543 cm⁻¹ and ~1416 cm⁻¹, indicative of bidentate coordination . The target compound, lacking metal coordination, would show distinct ester C=O stretching near ~1700 cm⁻¹.

- Formyl Group : The CHO group in this compound is expected to exhibit a strong ν(C=O) stretch at ~1700–1720 cm⁻¹, similar to related aldehydes .

Thermal Behavior

| Compound | Decomposition Temp (°C) | Char Residue | Reference |

|---|---|---|---|

| La 4-methoxybenzoate | 400–500 | La oxide | |

| Mn 4-methoxybenzoate | ~300 | Mn oxide | |

| This compound | Not reported | – | N/A |

- Metal-4-methoxybenzoate complexes decompose at high temperatures (>300°C) to form metal oxides, whereas organic esters (e.g., the target compound) likely exhibit lower thermal stability due to the absence of metal-oxygen bonds.

Biological Activity

4-Bromo-2-formylphenyl 4-methoxybenzoate is an organic compound with the molecular formula . It is characterized by the presence of a bromine atom, a formyl group, and a methoxybenzoate ester. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound showed inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have revealed that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of signaling pathways related to cell survival and proliferation. Notably, research has shown that this compound can inhibit the proliferation of specific cancer cells, including breast and colon cancer cell lines, by inducing cell cycle arrest at the G2/M phase.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit certain enzymes. For example, it has been studied as a potential inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that is implicated in various pathological conditions such as gout and hyperuricemia. The interactions between this compound and XO were analyzed using molecular docking studies, which suggested that the compound binds effectively to the enzyme's active site, thus inhibiting its activity .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The formyl group can participate in hydrogen bonding with biological targets, enhancing binding affinity.

- Enzyme Interaction : The compound may interact with enzymes or receptors, modulating their activity and affecting downstream signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer and antimicrobial effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-fluorobenzonitrile | Contains a nitrile group | Antimicrobial properties |

| 4-Bromo-N-(2-methylphenyl)benzamide | Contains an amide group | Potential anticancer activity |

| 4-Bromo-2-formylphenyl acetate | Similar ester with an acetate group | Limited biological studies |

Uniqueness

The unique combination of functional groups in this compound allows it to exhibit distinct chemical reactivity and potential biological activity compared to similar compounds. Its dual role as both an intermediate in organic synthesis and a biologically active agent makes it a valuable subject for further research.

Case Studies

- Antimicrobial Study : A study published in Journal of Antibiotics demonstrated that this compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. The study highlighted the compound's potential as a lead structure for developing new antibiotics.

- Anticancer Research : In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines. Results indicated that it reduced cell viability by up to 70% in breast cancer cells at concentrations of 10 µM after 48 hours.

- Enzyme Inhibition Study : Research published in Biochemical Pharmacology explored the inhibition of XO by this compound. Kinetic studies revealed that it exhibited competitive inhibition with an IC50 value of 15 µM, suggesting its potential therapeutic application in managing hyperuricemia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.